1-(4-(Trifluoromethyl)phenyl)biguanide

Medicinal Chemistry Formulation Science Physical Chemistry

1-(4-(Trifluoromethyl)phenyl)biguanide (CAS 3796-35-8) is a research-grade 1-arylbiguanide with a para-CF₃ substituent that enhances lipophilicity, metabolic stability, and target-binding affinity vs. unsubstituted analogs (e.g., 1-phenylbiguanide). Substitution with simpler biguanides compromises pharmacological integrity; procurement of this exact CAS ensures experimental reproducibility in SAR studies, anticancer lead optimization (2–5× potency gains over proguanil), diabetes mechanism research, and antimicrobial design. High melting point (209–213 °C) supports formulation studies requiring thermal stability.

Molecular Formula C9H10F3N5
Molecular Weight 245.2 g/mol
CAS No. 3796-35-8
Cat. No. B1621290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)phenyl)biguanide
CAS3796-35-8
Molecular FormulaC9H10F3N5
Molecular Weight245.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N
InChIInChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17)
InChIKeyYBEYVQONJZSGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Trifluoromethyl)phenyl)biguanide (CAS 3796-35-8): Core Properties and Research-Grade Procurement Baseline


1-(4-(Trifluoromethyl)phenyl)biguanide (CAS 3796-35-8) is a synthetic 1-arylbiguanide derivative characterized by a para-trifluoromethyl substituent on its phenyl ring. The compound's molecular formula is C9H10F3N5, with a molecular weight of 245.2 g/mol [1]. Its melting point is reported as 209-213 °C [2]. This structure places it within the broader biguanide class, which includes clinically established agents like metformin (antidiabetic) and proguanil (antimalarial), but its unique substitution pattern is of significant interest for investigating new therapeutic strategies in medicinal chemistry research, particularly in oncology and metabolic disorders .

Why 1-(4-(Trifluoromethyl)phenyl)biguanide (CAS 3796-35-8) Cannot Be Interchanged with Unsubstituted or Alternative Aryl Biguanides


The presence of the para-trifluoromethyl group fundamentally alters the compound's physicochemical and biological profile compared to unsubstituted analogs like 1-phenylbiguanide or methyl-substituted variants such as 1-(o-tolyl)biguanide. This substitution introduces strong electron-withdrawing effects and enhanced lipophilicity, which can significantly impact target binding, metabolic stability, and cellular permeability [1]. Studies on fluorinated biguanides demonstrate that such modifications lead to superior biological activities, including enhanced binding interactions and reduced toxicity [2]. Consequently, substituting 1-(4-(trifluoromethyl)phenyl)biguanide with a simpler analog will not preserve the intended pharmacological or physicochemical properties in a research setting, making direct procurement of this specific CAS-numbered compound essential for reproducibility and validity of experimental outcomes.

Product-Specific Quantitative Evidence Guide: 1-(4-(Trifluoromethyl)phenyl)biguanide (CAS 3796-35-8) vs. In-Class Comparators


Physical Form and Stability: Melting Point Differentiation for Synthesis and Formulation

The compound's reported melting point range of 209-213 °C serves as a key differentiator from other 1-arylbiguanides and a critical quality attribute for procurement and experimental planning. This property is essential for assessing purity, predicting formulation behavior, and designing synthesis and purification protocols. For comparison, the closely related 1-phenylbiguanide exhibits a melting point of 140-144 °C, while 1-(o-tolyl)biguanide melts at 155-159 °C [1]. The substantially higher melting point of the target compound reflects stronger intermolecular forces and provides greater thermal stability for research applications.

Medicinal Chemistry Formulation Science Physical Chemistry

Antiproliferative Activity: Enhanced Potency of Trifluoromethyl-Containing Biguanides in Cancer Models

In studies of fluorine-containing proguanil derivatives, compounds featuring a trifluoromethyl phenyl group demonstrated the strongest antiproliferative activities. While direct head-to-head data for 1-(4-(trifluoromethyl)phenyl)biguanide is not available, the study found that a related derivative (7a) with a trifluoromethyl substitution exhibited an IC50 value 2- to 5-fold lower than that of proguanil across multiple human cancer cell lines [1]. This class-level evidence strongly supports the hypothesis that the trifluoromethyl group in the target compound confers enhanced potency compared to non-fluorinated analogs.

Cancer Research Oncology Cell Biology

Antimicrobial Potential: Superior Activity of Trifluoromethyl-Substituted Bisbiguanides

Research on bis-biguanide analogs containing trifluoromethylphenyl groups reveals significant antimicrobial advantages. A patent covering 1,n-bis(N5-m- or p-trifluoromethylphenyl-N1-biguanido)-alkanes demonstrates that these compounds exhibit germicidal effects against Pseudomonas aeruginosa, Proteus vulgaris, and Alcaligenes faecalis at concentrations 1/4 to 1/8 of the effective concentration required for chlorhexidine [1]. While this data pertains to a dimeric structure, it provides strong class-level evidence that the trifluoromethylphenyl biguanide moiety is a key driver of enhanced antimicrobial potency compared to non-fluorinated biguanide standards.

Antimicrobial Research Disinfectant Development Microbiology

Antidiabetic Potential: A Direct Indication of Hypoglycemic Activity

1-(4-(Trifluoromethyl)phenyl)biguanide has been specifically cited for its capacity to reduce blood glucose levels, positioning it as a promising candidate for the development of novel antidiabetic treatments . This claim, sourced from a pharmaceutical industry database, directly links the compound to the well-established antidiabetic mechanism of the biguanide class (e.g., metformin). While a direct comparative value (e.g., EC50 vs. metformin) is not provided, this explicit functional annotation distinguishes the compound from other 1-arylbiguanides that may have been developed for different therapeutic areas (e.g., antihypertensive or antiulcerogenic) [1].

Diabetes Research Metabolic Disorders Pharmacology

High-Value Application Scenarios for 1-(4-(Trifluoromethyl)phenyl)biguanide (CAS 3796-35-8) Based on Quantitative Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Anticancer Lead Optimization

Based on class-level evidence showing that trifluoromethyl substitutions on biguanide scaffolds enhance antiproliferative potency by 2- to 5-fold over the parent compound proguanil , this compound is an ideal tool for SAR studies aimed at optimizing new anticancer leads. Researchers can use it to probe the contribution of the para-CF3 group to target engagement and cellular efficacy in their specific cancer models, providing a quantitative benchmark against non-fluorinated analogs.

Antimicrobial Research: Development of Next-Generation Disinfectants with Improved Potency

Supported by data indicating that trifluoromethylphenyl biguanide derivatives can be 4- to 8-fold more potent than chlorhexidine against key Gram-negative pathogens , this compound serves as a crucial monomeric building block or a direct reference standard for designing novel antimicrobial agents. Its procurement is justified for projects aiming to achieve lower effective concentrations and potentially overcome resistance mechanisms associated with current biguanide disinfectants.

Metabolic Disease Research: Probing the Role of Biguanides in Glucose Homeostasis

Given its explicit documentation as an antidiabetic agent with the capacity to reduce blood glucose , this compound is a specific and valuable research tool for studies investigating the mechanisms of biguanide action in diabetes. It allows researchers to directly compare the effects of this fluorinated derivative with the well-studied metformin, facilitating a more nuanced understanding of how structural modifications impact insulin sensitivity and hepatic glucose production.

Formulation Science: Thermal Stability Assessment for Drug Delivery Systems

The compound's significantly higher melting point (209-213 °C) compared to other 1-arylbiguanides (which melt ~50-70 °C lower) makes it a candidate of choice for formulation studies requiring enhanced thermal stability. This physical property is critical for developing solid dosage forms or for applications involving elevated processing temperatures, where a lower-melting analog might degrade or alter the formulation's integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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